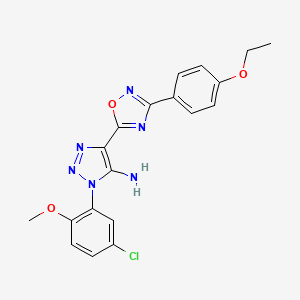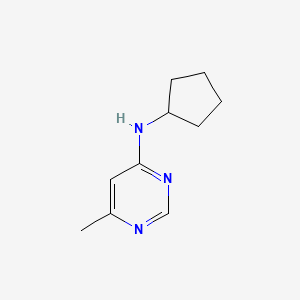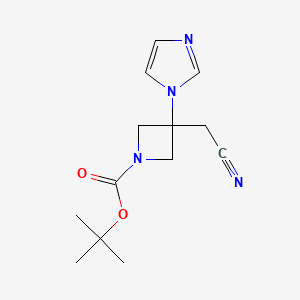
1-(5-chloro-2-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives is a topic of interest due to their biological significance. In the first study, a series of new 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxy benzohydrazide moiety were synthesized. The process involved the reaction of 5-chloro-2-methoxybenzoate with various aromatic carboxylic acids. The compounds were then characterized using techniques such as FT-IR, 1H NMR, mass spectra, and elemental analysis .
Molecular Structure Analysis
The molecular structure of the synthesized 1,3,4-oxadiazole derivatives was confirmed through several analytical techniques. The use of FT-IR helped in identifying the functional groups present in the compounds. 1H NMR and mass spectrometry provided insights into the molecular structure and the mass of the compounds, respectively. Elemental analysis further confirmed the composition of the newly synthesized molecules .
Chemical Reactions Analysis
The second study focused on the synthesis and reactions of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives. The parent oxadiazole was synthesized from 4-chlorophenylacetic acid and semicarbazide, followed by the addition of potassium hydroxide. Subsequent reactions with various acid chlorides and isocyanates led to the formation of acylated and urea derivatives. Additionally, cyclization and coupling reactions were performed to yield thiazolidinone and other oxadiazole derivatives. These reactions demonstrate the versatility of 1,3,4-oxadiazoles in chemical synthesis .
Physical and Chemical Properties Analysis
The antimicrobial studies conducted on the 1,3,4-oxadiazole derivatives synthesized in the first study revealed that certain compounds exhibited significant activity against tested bacterial and fungal strains. This indicates that the physical and chemical properties of these compounds confer them with potential biological activity, which could be further explored for pharmaceutical applications .
Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Activities : This compound, as part of the 1,2,4-triazole derivatives, has been studied for its antimicrobial properties. Researchers synthesized various derivatives and screened them for activity against microorganisms, finding good to moderate activities (Bektaş et al., 2007).
Antibacterial and Antifungal Applications : Another study focused on the synthesis of heterocycles incorporating the 1,2,4-triazole and found that most of the compounds demonstrated good antibacterial activity. This highlights the potential of this compound in developing antibacterial drugs (Hu et al., 2005).
Synthesis and Characterization
Synthetic Pathways and Characterization : The compound's synthesis involves multiple steps, including reactions with primary amines and formation of Schiff base derivatives. The studies provide detailed synthetic routes and characterization of the compound and its derivatives (Obushak et al., 2008).
Physical Properties and Structure : Research has also been conducted on the physical properties and molecular structure of this compound. Studies involved examining its fluorescence properties and exploring its potential in various applications due to its structural features (Li et al., 2017).
Potential in Drug Development
Anticancer Evaluation : There's research indicating the potential of 1,2,4-triazole derivatives in anticancer drug development. This includes testing against various human cancer cell lines, demonstrating the compound's relevance in exploring new anticancer therapies (Yakantham et al., 2019).
Nematocidal Activity : The compound and its derivatives have been evaluated for their nematocidal activities. Certain derivatives showed promising results against specific nematodes, indicating potential applications in agriculture or parasitic control (Liu et al., 2022).
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3/c1-3-28-13-7-4-11(5-8-13)18-22-19(29-24-18)16-17(21)26(25-23-16)14-10-12(20)6-9-15(14)27-2/h4-10H,3,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISFTOIFSCCMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)
![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)

![8-(4-methoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2511387.png)

![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)
![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511398.png)
![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)